molecular formula C23H23ClN2O3S B11187071 (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11187071
M. Wt: 443.0 g/mol
InChI Key: QFMCXYDQNICCQV-UHFFFAOYSA-N
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Description

(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a benzothiophene ring substituted with chloro and nitro groups, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting with a thiophene derivative, chlorination and nitration reactions are performed to introduce the chloro and nitro groups at the desired positions.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The benzothiophene and quinoline derivatives are then coupled through a carbonylation reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone depends on its application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Material Properties: In materials science, its electronic properties are crucial, influencing its behavior in devices like LEDs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of benzothiophene and quinoline moieties in a single molecule is unique.

    Functional Group Diversity:

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C23H23ClN2O3S/c1-12-8-17-14(3)11-23(4,5)25(18(17)9-13(12)2)22(27)21-20(24)16-7-6-15(26(28)29)10-19(16)30-21/h6-10,14H,11H2,1-5H3

InChI Key

QFMCXYDQNICCQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C

Origin of Product

United States

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